molecular formula C10H10BrClO2 B14017422 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane

2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane

Cat. No.: B14017422
M. Wt: 277.54 g/mol
InChI Key: PUQODHQOHJRWKR-UHFFFAOYSA-N
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Description

2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative featuring a halogenated aromatic ring. The compound’s structure includes a 1,3-dioxolane ring (a five-membered cyclic ether) attached to a phenyl group substituted with bromo (Br), chloro (Cl), and methyl (CH₃) groups at the 4-, 5-, and 2-positions, respectively.

Properties

Molecular Formula

C10H10BrClO2

Molecular Weight

277.54 g/mol

IUPAC Name

2-(4-bromo-5-chloro-2-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C10H10BrClO2/c1-6-4-8(11)9(12)5-7(6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3

InChI Key

PUQODHQOHJRWKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2OCCO2)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-5-chloro-2-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux and using a strong acid such as sulfuric acid or p-toluenesulfonic acid as the catalyst.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or the reduction of the dioxolane ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce quinones or other oxidized compounds.

Scientific Research Applications

2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or other biomolecules that are critical to the biological process being studied.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Bromo and chloro groups in the target compound create an electron-deficient aryl ring, enhancing reactivity in electrophilic substitutions or cross-coupling reactions compared to methoxy- or benzyloxy-substituted analogs .
  • Halogen Variability : Replacing chlorine with fluorine (as in ) reduces steric bulk but increases electronegativity, altering solubility and reaction kinetics.

Research Findings and Data Tables

Reactivity in Oxidative Homocoupling

Data from highlights challenges in isolating homocoupling products of protected dioxolanes due to partial deprotection. The target compound’s stability under similar conditions (e.g., palladium catalysis) remains untested but may parallel these findings.

Solvent Compatibility

demonstrates that 1,3-dioxolane blends influence chromatographic retention factors (Rf). The target compound’s polarity, governed by halogen substituents, could make it suitable as a solvent modifier, though its higher molecular weight may reduce volatility compared to simpler dioxolanes.

Biological Activity

2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

The compound has the following chemical structure:

  • Chemical Formula : C₁₁H₈BrClO₂
  • CAS Number : 2734779-43-0

Biological Activity Overview

Research indicates that 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane exhibits notable cytotoxic properties against various cancer cell lines. The following sections detail its biological activity based on available studies.

Cytotoxicity Studies

  • Cell Lines Tested :
    • Human leukemia K562 cells
    • HepG2 liver cancer cells
    • Human umbilical vein endothelial cells (HUVEC)
  • Findings :
    • The compound demonstrated significant cytotoxicity against K562 and HepG2 cells with IC₅₀ values of approximately 30 nM and 50 nM, respectively. In contrast, it showed lower toxicity to HUVEC with an IC₅₀ of 920 nM, indicating a selective action against cancer cells while sparing normal cells .
  • Mechanism of Action :
    • Morphological changes in treated cancer cells suggested that the compound induces apoptosis and inhibits cell proliferation through angiogenesis modulation .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the aromatic ring significantly influences the cytotoxic activity of the compound. For instance:

  • Bromine and Chlorine Substituents : The halogen atoms enhance the lipophilicity and possibly the binding affinity to cellular targets.
  • Dioxolane Ring : This moiety contributes to the overall stability and bioactivity of the compound.

A comparative analysis of similar compounds revealed that modifications to the dioxolane structure can lead to variations in potency and selectivity .

Case Studies

Several studies have documented the biological effects of similar dioxolane derivatives:

  • Study on Isatin Derivatives : A related class of compounds exhibited potent anticancer activity, suggesting that structural similarities may confer comparable biological effects .
  • Antiviral Activity : While primarily focused on other compounds, research into amino acid prodrugs indicated that modifications could enhance bioavailability and efficacy against viral infections . This suggests potential avenues for exploring antiviral properties in dioxolane derivatives.

Summary Table of Biological Activities

CompoundCell LineIC₅₀ (nM)Mechanism of Action
2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolaneK56230Induces apoptosis
HepG250Inhibits proliferation
HUVEC920Selective toxicity

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